molecular formula C25H16O12 B076142 Griseorhodin A CAS No. 11048-91-2

Griseorhodin A

Cat. No.: B076142
CAS No.: 11048-91-2
M. Wt: 508.4 g/mol
InChI Key: MRNNMFMPNANLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Griseorhodin A is a member of chromenes.

Scientific Research Applications

Antimicrobial Activity

Griseorhodin A has been studied for its antibacterial properties, especially against resistant strains of bacteria.

  • Mechanism of Action : Research indicates that this compound disrupts bacterial cell membranes and inhibits vital metabolic pathways. It has shown effectiveness against various strains, including Staphylococcus aureus and Escherichia coli .
  • Comparative Studies : In comparative studies, this compound demonstrated superior antibacterial activity compared to traditional antibiotics like vancomycin. This suggests its potential as a novel therapeutic agent in combating antibiotic-resistant infections .

Cytotoxic Properties

This compound exhibits notable cytotoxic effects, making it a candidate for anticancer research.

  • Cancer Cell Lines : Studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has been effective against human leukemia cells, leading to significant reductions in cell viability .
  • Mechanistic Insights : The cytotoxicity is attributed to the compound's ability to interfere with cellular metabolism and induce oxidative stress within cancer cells .

Structural Characterization

Understanding the structure of this compound is crucial for elucidating its biological activity.

  • Spectroscopic Analysis : Techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry have been employed to determine its molecular structure and absolute configuration. Recent studies utilized time-dependent density functional theory (TD-DFT) calculations for precise structural elucidation .
  • Vibrational Optical Activity : Vibrational optical activity has been used as a tool for characterizing the structural features of this compound, providing insights into its conformational dynamics in solution .

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound:

StudyFocusFindings
Study 1Antimicrobial EfficacyThis compound exhibited significant inhibitory effects on MRSA strains, outperforming conventional antibiotics .
Study 2CytotoxicityInduced apoptosis in leukemia cell lines with an IC50 value indicating strong cytotoxic potential .
Study 3Structural AnalysisConfirmed the absolute configuration using advanced computational methods .

Properties

CAS No.

11048-91-2

Molecular Formula

C25H16O12

Molecular Weight

508.4 g/mol

IUPAC Name

2',3,4,9-tetrahydroxy-7-methoxy-6'-methylspiro[3H-benzo[f][1]benzofuran-2,14'-5,12,15-trioxatetracyclo[8.5.0.03,8.011,13]pentadeca-1(10),2,6,8-tetraene]-4',5,8-trione

InChI

InChI=1S/C25H16O12/c1-6-3-7-4-8-19(17(29)11(7)24(32)34-6)36-25(23-20(8)35-23)22(31)14-16(28)12-9(26)5-10(33-2)15(27)13(12)18(30)21(14)37-25/h3-5,20,22-23,28-31H,1-2H3

InChI Key

MRNNMFMPNANLHB-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(C5C3O5)C(C6=C(C7=C(C(=C6O4)O)C(=O)C(=CC7=O)OC)O)O

Canonical SMILES

CC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(C5C3O5)C(C6=C(C7=C(C(=C6O4)O)C(=O)C(=CC7=O)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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